N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, also known as THU-1, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. THU-1 is a promising candidate due to its ability to inhibit the activity of a key enzyme involved in DNA repair, which is a critical process for the survival of cancer cells.
Applications De Recherche Scientifique
Antipathogenic Activity
- A study by Limban et al. (2011) synthesized and characterized acylthioureas, including compounds structurally similar to N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide. They investigated these compounds for interaction with bacterial cells and found significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth. This highlights the potential of such derivatives as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Crystal Structure and Spectroscopic Properties
- Sharma et al. (2016) synthesized a compound similar to N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide and conducted X-ray diffraction studies and spectral analysis to establish its structure. The study contributes to understanding the crystal structure and spectroscopic properties of such compounds, which is crucial for their application in scientific research (Sharma et al., 2016).
Anticancer Evaluation
- Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including compounds related to the given chemical structure. These compounds were evaluated for their anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. Many of the tested compounds exhibited moderate to excellent anticancer activities, suggesting the potential use of such benzamide derivatives in cancer treatment (Ravinaik et al., 2021).
Synthesis of Heterocyclic Skeletons
- Fathalla and Pazdera (2002) reported on the synthesis of various cyclic products, including benzothiazine and quinazoline, by reacting N-(2-cyanophenyl)benzimidoyl chloride with thioamides. This study demonstrates the versatility of such compounds in synthesizing diverse heterocyclic structures, which are of great importance in medicinal chemistry (Fathalla & Pazdera, 2002).
Antimicrobial Agents
- Bikobo et al. (2017) synthesized a series of thiazole derivatives and screened them for antimicrobial activity. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains, indicating the potential of such compounds as effective antimicrobial agents (Bikobo et al., 2017).
Propriétés
IUPAC Name |
N-[2-(thiophen-2-ylmethylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c21-20(22,23)15-8-2-1-7-14(15)18(27)25-16-9-3-4-10-17(16)26-19(28)24-12-13-6-5-11-29-13/h1-11H,12H2,(H,25,27)(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFIXRVFACTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.